2-Fluoro-3-methylbenzaldehyde
Overview
Description
2-Fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It has an average mass of 138.139 Da and a monoisotopic mass of 138.048096 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methylbenzaldehyde consists of a benzene ring substituted with a fluoro group at the 2nd position and a methyl group at the 3rd position . The compound has one freely rotating bond .Physical And Chemical Properties Analysis
2-Fluoro-3-methylbenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 197.4±20.0 °C at 760 mmHg, and a flash point of 79.2±10.7 °C . It has a molar refractivity of 37.8±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 121.6±3.0 cm3 .Scientific Research Applications
Spectroscopic Analysis and Molecular Studies
- Vibrational Spectroscopy and Molecular Geometry: The spectroscopic analysis (FT-IR, FT-RAMAN) of fluoro-methylbenzaldehydes, including compounds similar to 2-fluoro-3-methylbenzaldehyde, is critical in understanding their molecular geometry and vibrational frequencies. Density Functional Theory (DFT) calculations provide insights into the molecular electrostatic potential and charge distribution of these compounds (Iyasamy, Varadharajan, & Sivagnanam, 2016).
Chemical Sensing and Biological Applications
- Fluorescent pH Sensing: Derivatives of fluoro-methylbenzaldehydes can act as highly selective fluorescent pH sensors. Such compounds show significant changes in fluorescence intensity across specific pH ranges, valuable for studying biological organelles (Saha et al., 2011).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Anticancer Agents: Fluorinated benzaldehydes, similar to 2-fluoro-3-methylbenzaldehyde, are used in synthesizing analogues of anticancer drugs like combretastatins. These compounds retain potent cell growth inhibitory properties, highlighting their potential in cancer treatment (Lawrence et al., 2003).
Radiopharmaceutical Applications
- Synthesis of [18F]Fluorides: The synthesis of [18F]fluorobenzaldehydes, closely related to 2-fluoro-3-methylbenzaldehyde, is significant in producing aryl [18F]fluorides, which are crucial in PET imaging and radiopharmaceuticals (Chakraborty & Kilbourn, 1991).
Industrial and Material Science Applications
- Microporous Polyaminal Synthesis: Fluorinated benzaldehydes are used in creating microporous polyaminal networks with significant applications in gas adsorption and environmental remediation. These compounds show increased surface areas and adsorption properties (Li, Zhang, & Wang, 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
Benzaldehyde derivatives are known to undergo nucleophilic substitution reactions . The fluoro group on the benzene ring can increase the reactivity of the compound, potentially influencing its interaction with its targets.
Pharmacokinetics
The compound’s lipophilicity (log po/w) is reported to be 18, which may influence its absorption and distribution in the body . Its water solubility is reported to be 0.795 mg/ml, which could also impact its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methylbenzaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in closed vessels under refrigerated conditions . Additionally, the compound’s efficacy and action could be influenced by its concentration, the pH of the environment, and the presence of other substances.
properties
IUPAC Name |
2-fluoro-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGYJCALDGESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382457 | |
Record name | 2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886762-64-7 | |
Record name | 2-Fluoro-3-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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